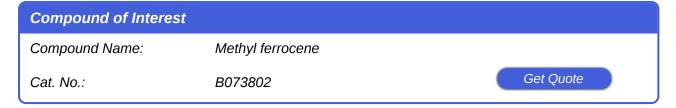


Crystal Structure of Methyl Ferrocene Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structures of various **methyl ferrocene** derivatives. Ferrocene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural, electronic, and redox properties. Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials. This document summarizes key crystallographic data, outlines a detailed experimental protocol for structure determination, and provides visualizations of the experimental workflow.

Crystallographic Data of Methyl Ferrocene Derivatives

The following tables summarize the crystallographic data for a selection of **methyl ferrocene** derivatives as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for Methyl N-ferrocenylcarbamate



Parameter	Value
Empirical Formula	C13H15FeNO2
Formula Weight	289.11
Temperature (K)	293(2)
Wavelength (Å)	0.71073
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	10.1224(5)
b (Å)	10.7849(5)
c (Å)	11.0445(5)
α (°)	90
β (°)	113.84(1)
γ (°)	90
Volume (ų)	1123.52(9)
Z	4
Density (calculated) (Mg/m³)	1.709
Absorption Coefficient (mm ⁻¹)	1.33
F(000)	600

Table 2: Crystal Data and Structure Refinement for 1,2-(α -ketotetramethylene)-ferrocene[1]



Parameter	Value
Empirical Formula	C14H14FeO
Formula Weight	254.10
Temperature (K)	90(2)
Wavelength (Å)	0.71073
Crystal System	Triclinic
Space Group	P-1
a (Å)	6.136(1)
b (Å)	8.019(2)
c (Å)	11.385(2)
α (°)	99.93(3)
β (°)	94.68(3)
y (°)	109.58(3)
Volume (ų)	511.1(2)
Z	2
Density (calculated) (Mg/m³)	1.650
Absorption Coefficient (mm ⁻¹)	1.448
F(000)	264

Table 3: Crystal Data and Structure Refinement for [(N,N-dimethylamino)methyl]ferrocene



Parameter	Value
Empirical Formula	C13H17FeN
Formula Weight	259.13
Temperature (K)	100(2)
Wavelength (Å)	0.71073
Crystal System	Orthorhombic
Space Group	P212121
a (Å)	7.654(1)
b (Å)	10.432(2)
c (Å)	14.231(3)
α (°)	90
β (°)	90
γ (°)	90
Volume (ų)	1136.5(3)
Z	4
Density (calculated) (Mg/m³)	1.514
Absorption Coefficient (mm ⁻¹)	1.41
F(000)	552

Table 4: Crystal Data and Structure Refinement for 1,1'-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene



Parameter	Value
Empirical Formula	C24H34FeO4
Formula Weight	458.37
Temperature (K)	296(2)
Wavelength (Å)	0.71073
Crystal System	Triclinic
Space Group	P-1
a (Å)	6.273(3)
b (Å)	8.313(4)
c (Å)	10.490(5)
α (°)	83.833(6)
β (°)	74.405(7)
γ (°)	81.652(8)
Volume (ų)	520.0(4)
Z	1
Density (calculated) (Mg/m³)	1.462
Absorption Coefficient (mm ⁻¹)	0.75
F(000)	244

Note: Detailed crystallographic data for the parent methylferrocene and 1,1'-dimethylferrocene were not available in the searched literature resources.

Experimental Protocol: Single-Crystal X-ray Diffraction of Organometallic Compounds

The following is a generalized protocol for the determination of the crystal structure of **methyl ferrocene** derivatives and other organometallic compounds.



1. Crystal Growth and Selection

- Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent or solvent mixture (e.g., hexane, dichloromethane, acetone). Other methods include slow cooling of a saturated solution or vapor diffusion.
- Crystal Selection: A suitable crystal for diffraction should be of appropriate size (typically 0.1-0.3 mm in each dimension), have well-defined faces, and be free of cracks or other visible defects. The crystal is selected under a polarizing microscope to ensure it is a single crystal.

2. Crystal Mounting

- The selected crystal is carefully mounted on a goniometer head. For air-stable compounds, the crystal can be affixed to a glass fiber or a cryoloop using a small amount of inert oil or grease.
- For air- or moisture-sensitive crystals, the mounting process should be performed in an inert atmosphere (e.g., in a glovebox) and the crystal coated in a protective oil (e.g., Paratone-N) before being flash-cooled in a stream of cold nitrogen gas.

3. Data Collection

- The mounted crystal is placed on the diffractometer. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is typically used.
- The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.
- A preliminary screening is performed to determine the unit cell parameters and the crystal system.
- A full sphere of diffraction data is then collected by rotating the crystal through a series of angles and recording the diffraction pattern at each orientation.

4. Data Reduction

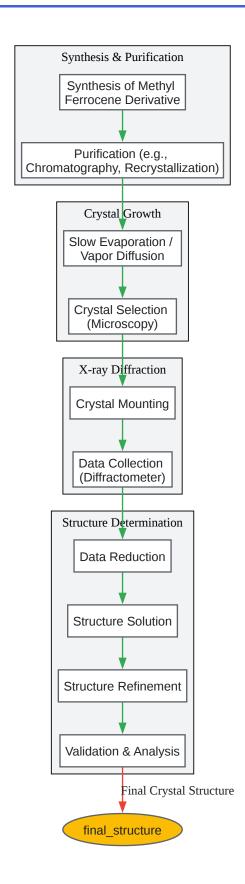


- The raw diffraction images are processed to integrate the intensities of the individual reflections.
- Corrections are applied for various factors, including Lorentz and polarization effects, absorption, and crystal decay.
- The data is then merged and scaled to produce a final set of unique reflection intensities.
- 5. Structure Solution and Refinement
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to minimize the difference between the observed and calculated structure factors.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refined structure is validated using various crystallographic metrics, such as the Rfactor, goodness-of-fit, and residual electron density maps.

Visualizations

The following diagrams illustrate key workflows and relationships in the process of determining the crystal structure of **methyl ferrocene** derivatives.

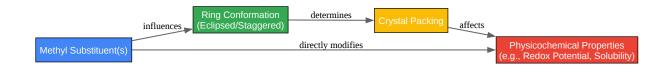




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Caption: Experimental workflow for the determination of the crystal structure of a **methyl ferrocene** derivative.



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Caption: Logical relationship between molecular structure and macroscopic properties in **methyl ferrocene** derivatives.

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References

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